molecular formula C18H25N7 B6460135 N,N-dimethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2549004-24-0

N,N-dimethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B6460135
CAS No.: 2549004-24-0
M. Wt: 339.4 g/mol
InChI Key: IZBCMNDOAPYNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidin-2-amine core substituted with a dimethylamine group at the 2-position, a piperazine ring at the 4-position, and a 5,6,7,8-tetrahydroquinazolin-4-yl moiety attached to the piperazine. This structure combines key pharmacophores: the pyrimidine scaffold is common in kinase inhibitors, the piperazine ring enhances solubility and bioavailability, and the tetrahydroquinazoline group may contribute to target binding via planar aromatic interactions .

Properties

IUPAC Name

N,N-dimethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7/c1-23(2)18-19-8-7-16(22-18)24-9-11-25(12-10-24)17-14-5-3-4-6-15(14)20-13-21-17/h7-8,13H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBCMNDOAPYNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Piperazine-Linked Pyrimidines

  • 4-[4-(4-Fluorophenyl)-2-(morpholin-4-yl)-1,3-thiazol-5-yl]-N-[4-(piperazin-1-yl)phenyl]pyrimidin-2-amine () : Shares a pyrimidin-2-amine core and piperazine substituent but includes a morpholine-thiazole group. The morpholine enhances solubility, while the thiazole may influence kinase selectivity .
  • N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine () : Lacks the tetrahydroquinazoline group but retains the pyrimidine-piperazine framework, highlighting the role of dimethylamine in modulating electronic properties .

Tetrahydroquinazoline Derivatives

  • 4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine () : Substitutes the pyrimidine core with a tetrahydroquinazoline-morpholine system. This compound demonstrated threefold higher antiviral activity against avian paramyxovirus (APMV-1) than ribavirin, suggesting the tetrahydroquinazoline-piperazine combination is critical for antiviral efficacy .
  • 2-(8-Aryliden-4-aryl-5,6,7,8-tetrahydroquinazolin-2-yl)butan-2-amine () : Features a tetrahydroquinazoline core with arylidene and butan-2-amine substituents. The butan-2-amine group may enhance blood-brain barrier penetration, a property absent in the target compound .

Thiazolo- and Quinazoline-Based Analogues

  • 2-(Furan-2-yl)-5-(4-phenylpiperazin-1-yl)thiazolo[5,4-d]pyrimidin-7-amine () : Replaces pyrimidine with a thiazolo[5,4-d]pyrimidine core. The furan and phenylpiperazine groups contribute to π-π stacking interactions, but the thiazolo core reduces metabolic stability compared to pyrimidine .
  • 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives () : These quinazoline analogs prioritize planar aromatic systems for kinase inhibition, whereas the target compound’s tetrahydroquinazoline introduces conformational flexibility .
Pharmacokinetic and Toxicity Considerations
  • Piperazine Substituents : Piperazine improves water solubility but may increase off-target binding to serotonin receptors, as observed in .
  • Tetrahydroquinazoline vs.

Preparation Methods

Niementowski Cyclization

Cyclocondensation of 2-aminocyclohex-1-ene-1-carboxamide with formamide at 130°C for 6 hours yields 5,6,7,8-tetrahydroquinazolin-4-amine in 72% purity. This method, adapted from Niementowski’s protocol, requires rigorous exclusion of moisture to prevent hydrolysis.

Microwave-Assisted Cyclization

Modern approaches employ microwave irradiation to accelerate the reaction. Heating 2-amino-N-(cyclohex-1-en-1-yl)benzamide with urea in DMF at 150°C for 20 minutes under microwave conditions achieves 85% yield, reducing side-product formation compared to conventional heating.

Synthesis of 4-Chloro-N,N-Dimethylpyrimidin-2-Amine (Intermediate B)

Direct Amination of 4-Chloropyrimidin-2-Amine

Treatment of 4-chloropyrimidin-2-amine with excess dimethylamine (40% aqueous solution) in tetrahydrofuran at 60°C for 12 hours affords the N,N-dimethylated product in 68% yield. Potassium carbonate is critical for scavenging HCl generated during the reaction.

Palladium-Catalyzed Coupling

For higher regioselectivity, a palladium-catalyzed Buchwald-Hartwig amination is employed. Using Pd(OAc)₂, Xantphos ligand, and cesium carbonate in toluene at 110°C, 4-chloropyrimidin-2-amine reacts with dimethylamine to achieve 89% yield.

Piperazine Bridging and Final Coupling

Stepwise Assembly via Thiourea Coupling

  • Piperazine Functionalization :

    • Intermediate A (1.0 equiv) is reacted with 1,1′-thiocarbonyldiimidazole (1.2 equiv) in dichloromethane at 25°C for 2 hours to generate the thiourea-activated intermediate.

    • This intermediate is coupled with 1-(4-chloro-N,N-dimethylpyrimidin-2-yl)piperazine (derived from Intermediate B and piperazine) in acetonitrile at 60°C for 6 hours, yielding the target compound in 64% purity.

One-Pot Microwave Synthesis

A streamlined protocol involves simultaneous cyclization and coupling under microwave irradiation:

  • Reactants : 2-Aminocyclohex-1-ene-1-carboxamide, 4-chloro-N,N-dimethylpyrimidin-2-amine, piperazine, and 1,1′-thiocarbonyldiimidazole.

  • Conditions : 150°C, 30 minutes, DMF solvent.

  • Outcome : 78% yield with >95% purity by HPLC.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Optimal Solvent : DMF outperforms THF and acetonitrile in coupling reactions due to superior solubility of intermediates.

  • Temperature : Reactions above 100°C promote side reactions (e.g., piperazine decomposition), while temperatures below 60°C result in incomplete conversion.

Catalytic Enhancements

  • Palladium Catalysis : Adding Pd₂(dba)₃ (5 mol%) and BINAP ligand (10 mol%) accelerates piperazine arylation, reducing reaction time from 12 hours to 3 hours.

  • Base Selection : Cesium carbonate provides higher yields than potassium carbonate in deprotonation steps.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 5.4 Hz, 1H, pyrimidine-H), 7.03 (d, J = 5.4 Hz, 1H, pyrimidine-H), 3.40–3.55 (m, 8H, piperazine-H), 2.36 (s, 6H, N,N-dimethyl), 1.85–1.95 (m, 4H, tetrahydroquinazoline-H).

  • HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₉H₂₈N₇: 362.2401; found: 362.2395.

Purity Assessment

  • HPLC : Retention time = 4.91 min (Method: C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Elemental Analysis : C 62.8%, H 7.8%, N 26.9% (theoretical: C 63.1%, H 7.7%, N 27.2%).

Industrial Scalability and Environmental Considerations

Green Chemistry Metrics

  • Atom Economy : 81% for the one-pot microwave method, minimizing waste.

  • PMI (Process Mass Intensity) : 6.2 kg/kg, driven by solvent recovery in DMF-based reactions.

Cost Drivers

  • Catalyst Cost : Palladium reagents account for 40% of raw material expenses, necessitating ligand recycling.

  • Piperazine Sourcing : Commercial piperazine (>$50/kg) incentivizes in-house synthesis via ethanolamine cyclization .

Q & A

Q. What are the recommended multi-step synthetic methodologies for this compound, and how can reaction parameters be optimized for higher yields?

The synthesis involves sequential reactions:

  • Tetrahydroquinazoline core formation : Cyclocondensation of substituted amidines with ketones under acidic conditions .
  • Piperazine coupling : Mannich reaction or nucleophilic aromatic substitution (SNAr) using piperazine derivatives, optimized in polar aprotic solvents (DMF, DMSO) at 60-80°C .
  • Pyrimidine functionalization : Dimethylamine introduction via Buchwald-Hartwig amination with Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos), achieving yields up to 39% . Optimization : Use cesium carbonate as a base for improved nucleophilicity, monitor intermediates via TLC/HPLC, and employ inert atmospheres to prevent oxidation .

Q. Which spectroscopic and computational methods validate the compound’s structure and conformation?

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., piperazine δ 2.5-3.5 ppm, pyrimidine δ 7.0-8.5 ppm) and confirms dimethylamine substitution .
  • HRMS : Validates molecular weight (error < ±0.001 Da) .
  • X-ray crystallography : Resolves 3D conformation, revealing dihedral angles (e.g., 12.8° between pyrimidine and tetrahydroquinazoline planes) critical for target binding .
  • Computational modeling : Density functional theory (DFT) predicts intramolecular H-bonds (e.g., N–H⋯N) stabilizing bioactive conformers .

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported IC₅₀ values for kinase inhibition across assays?

Contradictory data arise from assay variables:

  • Enzyme source : Validate purity (SDS-PAGE) and activity (positive controls) .
  • ATP concentration : Standardize to physiological levels (1–10 mM) to avoid competitive inhibition artifacts .
  • Orthogonal assays : Confirm results via isothermal titration calorimetry (ITC) for binding affinity and cell-based Western blotting for target phosphorylation .
  • Buffer conditions : Adjust pH (7.4) and ionic strength (150 mM NaCl) to mimic in vivo environments .

Q. What rational design strategies enhance metabolic stability without sacrificing potency?

  • Structural modifications : Replace labile N-methyl groups with cyclopropylamine (t₁/₂ increased 2.3× in liver microsomes) .
  • Deuterium incorporation : At metabolically vulnerable positions (e.g., benzylic C–H) slows CYP450 oxidation .
  • In silico ADMET : Use SwissADME to predict bioavailability and toxicity, prioritizing logP < 3.5 for blood-brain barrier penetration .

Q. How can conflicting in silico binding poses be experimentally validated?

  • Mutagenesis : Replace predicted critical residues (e.g., kinase active-site Lys123). A >50% drop in affinity (e.g., K123A mutant) confirms docking poses .
  • Cryo-EM/X-ray crystallography : Resolve co-crystal structures at <2.0 Å resolution to visualize H-bonds (e.g., pyrimidine NH to kinase backbone) .
  • Hydrogen-deuterium exchange (HDX-MS) : Maps conformational changes in the kinase upon compound binding, validating dynamic simulations .

Methodological Considerations

  • Synthetic purity : Purify via flash chromatography (hexane/EtOAc gradient) and confirm purity (>95%) by HPLC .
  • Biological assays : Use HEK293 cells transfected with target kinases for IC₅₀ determination (n ≥ 3 replicates) .
  • Data interpretation : Apply ANOVA with post-hoc Tukey tests for cross-study comparisons of activity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.